
Ivermectin Impurity D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ivermectin Impurity D is a byproduct formed during the synthesis of ivermectin, a broad-spectrum antiparasitic agent. Ivermectin is widely used to control parasitic growth in livestock and has applications in human medicine. Impurities like this compound are crucial to identify and analyze to ensure the purity and efficacy of the final pharmaceutical product .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ivermectin Impurity D involves complex chemical reactions. Typically, it is formed during the multi-step synthesis of ivermectin from its precursor compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to facilitate the formation of the desired product while minimizing impurities .
Industrial Production Methods: In industrial settings, the production of ivermectin and its impurities is carried out in large-scale reactors. The process involves the fermentation of Streptomyces avermitilis, followed by chemical modifications to produce ivermectin. Impurities like this compound are separated and identified using advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反応の分析
Types of Reactions: Ivermectin Impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and reactivity of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic and electrophilic substitution reactions are carried out using reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Chemical Properties and Identification
Ivermectin Impurity D has a molecular weight of 889.1 g/mol and is categorized as a process impurity. Its identification is crucial for ensuring the quality and safety of ivermectin formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are typically employed to quantify this impurity in pharmaceutical products .
Pharmacological Research
-
Antiparasitic Activity :
- Ivermectin itself is known for its efficacy against various parasitic infections, including onchocerciasis and lymphatic filariasis. Research into this compound focuses on its potential role in the overall efficacy of ivermectin formulations. Studies have indicated that impurities can influence the pharmacodynamics of the active ingredient .
-
Toxicological Studies :
- The presence of impurities like this compound can affect the safety profile of ivermectin. Toxicological assessments are essential to determine the acceptable limits of this impurity in formulations to avoid adverse effects in patients . For example, studies have shown that substandard ivermectin products can lead to serious health risks due to contamination or improper dosing, emphasizing the need for stringent quality control measures .
-
Regulatory Considerations :
- Regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on impurities in pharmaceutical products. This compound must be included in regulatory submissions for new drug applications or abbreviated new drug applications to ensure compliance with safety standards .
Quality Control in Pharmaceutical Manufacturing
A study conducted by Sciensano analyzed substandard ivermectin tablets obtained from various sources. The findings revealed that none of the tested samples met quality criteria due to significant contamination levels and underdosing of active ingredients, including impurities like this compound. This case highlights the importance of rigorous testing for impurities to safeguard public health .
Clinical Outcomes Related to Impurities
Research has indicated that patients using ivermectin contaminated with significant levels of impurities experienced adverse effects, including gastrointestinal disturbances and neurological symptoms. This correlation underscores the necessity for ongoing surveillance of drug quality and impurity levels in marketed products .
作用機序
The mechanism of action of Ivermectin Impurity D is not as well-studied as that of ivermectin. it is believed to interact with similar molecular targets, such as glutamate-gated chloride channels and gamma-aminobutyric acid (GABA)-gated chloride channels. These interactions lead to increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the target organism .
類似化合物との比較
Ivermectin: The parent compound, used widely as an antiparasitic agent.
Moxidectin: Another macrocyclic lactone with similar antiparasitic properties.
Abamectin: A related compound used in agriculture for pest control.
Uniqueness: Ivermectin Impurity D is unique due to its specific formation during the synthesis of ivermectin. Its identification and analysis are crucial for ensuring the quality and safety of ivermectin products. Unlike its parent compound, this compound is primarily of interest in analytical and quality control contexts rather than therapeutic applications .
生物活性
Ivermectin Impurity D, also known as 28-Oxo Ivermectin B1a, is a byproduct formed during the synthesis of ivermectin, a widely used antiparasitic agent. Understanding the biological activity of this impurity is crucial for assessing its implications in pharmaceutical formulations and its potential effects on biological systems.
This compound has the chemical formula C48H72O15 and a molecular weight of approximately 889.10 g/mol. It is categorized as an impurity due to its presence in the manufacturing and storage processes of ivermectin, primarily resulting from oxidative degradation under specific conditions such as temperature, pH, and light exposure.
Table 1: Comparison of Ivermectin and Its Impurities
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ivermectin | C48H74O14 | Broad-spectrum antiparasitic activity |
28-Oxo Ivermectin B1a | C48H72O15 | Oxidation derivative of ivermectin |
Eprinomectin | C49H76O14 | Similar antiparasitic activity; used in livestock |
Doramectin | C50H72O14 | Used in veterinary medicine; similar mechanism |
Selamectin | C45H62O10 | Topical formulation for parasite control in pets |
Ivermectin primarily exerts its antiparasitic effects by binding selectively to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells. This binding disrupts GABA-mediated neurotransmission, leading to paralysis and death of the parasites . Although this compound is not directly therapeutic, its formation through oxidative pathways may influence the biological properties of ivermectin and its effectiveness.
Biological Activity
Case Studies
- Stability Studies : A study highlighted the importance of monitoring this compound during the stability testing of ivermectin formulations. It was found that variations in storage conditions significantly impacted the levels of this impurity, suggesting that careful management is essential for maintaining drug quality.
- Metabolic Pathways : Investigations into the metabolic pathways involving this compound revealed that it can serve as a marker for assessing the degradation products of ivermectin in biological systems. This understanding aids in evaluating the safety and efficacy of ivermectin-based therapies .
特性
CAS番号 |
102190-55-6 |
---|---|
分子式 |
C48H72O15 |
分子量 |
889.1 g/mol |
IUPAC名 |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione |
InChI |
InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-44,49-50,53H,11,16-18,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1 |
InChIキー |
SOVJPRRDKZIUGJ-NZWFHOADSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
正規SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
外観 |
White Solid |
melting_point |
>168°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
28-Oxo Ivermectin B1a (Impurity); 5-O-Demethyl-22,23-dihydro-28-oxo-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。